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Compound of Interest

Compound Name:
1-Boc-3-fluoro-3-azetidineacetic

acid

Cat. No.: B1529587 Get Quote

1-Boc-3-fluoro-3-azetidineacetic acid (CAS 1408074-68-9) represents a confluence of

privileged structural motifs in contemporary medicinal chemistry.[1] The azetidine ring, a four-

membered saturated heterocycle, is a valuable scaffold that imparts desirable physicochemical

properties, including improved solubility and metabolic stability, when incorporated into drug

candidates.[2] The strategic placement of a fluorine atom introduces profound changes to the

molecule's electronic properties, conformation, and metabolic fate.[3][4] Specifically, fluorine

can lower the basicity (pKa) of nearby amines and enhance membrane permeability, making it

a powerful tool for optimizing drug-like properties.[5]

This guide provides a comprehensive framework for the definitive structural analysis and

characterization of 1-Boc-3-fluoro-3-azetidineacetic acid. As a Senior Application Scientist,

the focus extends beyond mere data acquisition to the underlying scientific rationale for each

analytical choice. The methodologies described herein are designed to create a self-validating

system, ensuring the highest confidence in the material's identity, purity, and stereochemical

integrity for researchers in drug development.

Core Molecular Structure and Physicochemical
Properties
A thorough analysis begins with an understanding of the molecule's fundamental

characteristics.
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IUPAC Name: 2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid[1]

CAS Number: 1408074-68-9

Molecular Formula: C₁₀H₁₆FNO₄

Molecular Weight: 233.24 g/mol

The structure features a central azetidine ring substituted at the C3 position with both a fluorine

atom and an acetic acid group. The ring nitrogen is protected with a tert-butyloxycarbonyl (Boc)

group, a common protecting group in peptide and medicinal chemistry that enhances stability

and solubility in organic solvents. The presence of a quaternary chiral center at C3 means the

molecule exists as a pair of enantiomers, a critical consideration for its biological application.

The Integrated Analytical Workflow: A Strategy for
Unambiguous Confirmation
Confirming the structure of a novel or synthesized chemical entity requires a multi-technique

approach. No single experiment is sufficient. The following workflow provides a logical and

robust sequence for complete characterization.
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Caption: Integrated workflow for the structural validation of 1-Boc-3-fluoro-3-azetidineacetic
acid.

Spectroscopic Characterization: Deciphering the
Molecular Signature
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Spectroscopy is the cornerstone of structural analysis. The combination of Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a

detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms. For this

molecule, a suite of 1D experiments (¹H, ¹³C, ¹⁹F) is required.

Rationale for Experimental Design: The choice of deuterated solvent is critical. While CDCl₃ is

common, the carboxylic acid proton may exchange or be broad. DMSO-d₆ is an excellent

alternative, as it will show the acid proton and often provides better resolution for all signals.

The analysis below assumes DMSO-d₆.

Protocol: NMR Sample Preparation and Acquisition

Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

Cap the tube and vortex gently until the sample is fully dissolved.

Place the tube in the NMR spectrometer.

Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For deeper analysis, 2D experiments like

COSY (¹H-¹H) and HSQC (¹H-¹³C) are recommended to confirm assignments.

Anticipated NMR Data:

The following diagram annotates the molecule for clarity in the subsequent data tables.

Caption: Structural annotation for NMR signal assignment.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
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Label Protons
Predicted
Shift (δ,
ppm)

Multiplicity
Coupling (J,
Hz)

Rationale &
Notes

a 9H ~1.40 singlet (s) -

Characteris
tic signal
for the nine
equivalent
protons of
the Boc
group.[6]

b 2H ~2.90 doublet (d) -

Methylene

protons of the

acetic acid

side chain.

They are

adjacent to a

quaternary

center, so no

H-H coupling.

Will show

long-range

coupling to

fluorine.

c 4H ~4.1-4.3 doublet of

triplets (dt)

J(H,F) ≈ 20-

25 Hz, J(H,H)

≈ 8-10 Hz

Protons on

the azetidine

ring. They are

diastereotopi

c. They

couple to

each other

and, crucially,

to the fluorine

atom (²JHF),

resulting in a

complex

pattern. The
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Label Protons
Predicted
Shift (δ,
ppm)

Multiplicity
Coupling (J,
Hz)

Rationale &
Notes

large doublet

splitting is

from geminal

fluorine

coupling.

| d | 1H | >12.0 | broad singlet (br s) | - | Carboxylic acid proton. Its chemical shift is

concentration-dependent and it readily exchanges with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
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Label Carbon
Predicted Shift
(δ, ppm)

Coupling (J,
Hz)

Rationale &
Notes

1 C(CH₃)₃ ~28.0 -
Boc methyl
carbons.

2 -CH₂-COOH ~40.0
J(C,F) ≈ 20-25

Hz

Acetic acid

methylene.

Shifted downfield

by the adjacent

quaternary

center and

coupled to

fluorine (²JCF).

3 -CH₂-N ~55.0
J(C,F) ≈ 20-25

Hz

Azetidine ring

carbons.

Coupled to

fluorine (²JCF).

4 C-F ~90.0
J(C,F) ≈ 200-250

Hz

Quaternary

carbon directly

bonded to

fluorine. Exhibits

a very large one-

bond C-F

coupling

constant, which

is a definitive

diagnostic

feature.

5 C(CH₃)₃ ~79.0 -

Quaternary

carbon of the

Boc group.

6 N-C=O ~155.0 -

Carbonyl carbon

of the Boc

carbamate.
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| 7 | -COOH | ~171.0 | J(C,F) ≈ 3-5 Hz | Carboxylic acid carbonyl. May show small long-range

coupling to fluorine (³JCF). |

¹⁹F NMR Spectroscopy: This is a simple but essential experiment. A proton-decoupled ¹⁹F NMR

spectrum should show a single signal (a singlet) around -160 to -180 ppm (relative to CFCl₃).

The presence of this signal confirms the existence of a C-F bond in the molecule.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for

confirming the elemental composition.

Rationale for Experimental Design: Electrospray Ionization (ESI) is the method of choice for

this molecule. It is a soft ionization technique suitable for polar, non-volatile compounds, and it

can be run in both positive and negative ion modes.

Protocol: MS Sample Preparation and Analysis

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., Methanol or

Acetonitrile).

Dilute the stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 Acetonitrile:Water

with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

Infuse the sample directly into the ESI source or analyze via a Liquid Chromatography-Mass

Spectrometry (LC-MS) system.[7]

Acquire full scan spectra in both positive and negative ion modes.
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[M+H]⁺
m/z = 234.1136

Loss of Boc Group
(-100 Da)

m/z = 134.0612

- C₅H₈O₂

Loss of isobutylene
(-56 Da)

m/z = 178.0612

- C₄H₈

Loss of COOH
(-45 Da)

Click to download full resolution via product page

Caption: Predicted ESI+ fragmentation pathway for 1-Boc-3-fluoro-3-azetidineacetic acid.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Mode Adduct Formula
Calculated
m/z

Observed
m/z

Key
Fragments
(m/z)

ESI (+) [M+H]⁺
C₁₀H₁₇FNO₄
⁺

234.1136
Within 5
ppm

178.0612
([M-
C₄H₈+H]⁺),
134.0612
([M-
Boc+H]⁺)

ESI (+) [M+Na]⁺
C₁₀H₁₆FNNa

O₄⁺
256.0955 Within 5 ppm -

| ESI (-) | [M-H]⁻ | C₁₀H₁₅FNO₄⁻ | 232.0990 | Within 5 ppm | 188.0452 ([M-CO₂-H]⁻) |

Trustworthiness Check: The observation of the exact mass within 5 ppm of the calculated value

for the molecular ion provides unambiguous confirmation of the elemental composition. The

characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) in positive mode is a

hallmark of Boc-protected compounds and serves as a secondary validation of the structure.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid method to confirm the presence of key functional groups.

Protocol: IR Sample Acquisition (ATR)

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance

(ATR) crystal.

Apply pressure to ensure good contact.

Acquire the spectrum.

Table 4: Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3300-2500 Broad O-H stretch Carboxylic Acid

~2980 Medium C-H stretch Alkane (Boc, ring)

~1740 Strong C=O stretch
Carboxylic Acid

Carbonyl

~1690 Strong C=O stretch
Carbamate (Boc)

Carbonyl

| ~1160 | Strong | C-F stretch | Alkyl Fluoride |

Chromatographic Analysis: Purity and Chirality
Chromatography is essential for determining the purity of the sample and, critically, for

separating its enantiomers.

Purity Assessment by UPLC-UV/MS
Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and MS detectors provides

a fast and accurate assessment of sample purity.

Protocol: Reversed-Phase UPLC Purity Analysis
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Column: C18 stationary phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.

Detection: UV at 210 nm (for the amide bond) and/or MS (full scan).

Sample Prep: Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.

Expected Outcome: A single major peak should be observed in the chromatogram, accounting

for >95% of the total peak area for a high-purity sample. The mass spectrometer will confirm

that this peak has the correct mass-to-charge ratio.

Chiral Separation
Since the molecule is chiral and intended for biological applications, resolving the enantiomers

is paramount. One enantiomer may be active (the eutomer) while the other could be inactive or

even toxic (the distomer).[8] Chiral HPLC is the standard method for this analysis.

Protocol: Chiral HPLC Enantiomeric Purity Analysis

Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for

separating a wide range of enantiomers.[9] Immobilized phases (e.g., Chiralpak IA, IB, IC)

are robust and compatible with a wider range of solvents.

Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar.

Mobile Phase: An isocratic mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g.,

Ethanol or Isopropanol). An acidic or basic modifier (e.g., 0.1% Trifluoroacetic Acid) is often

required for acidic compounds.[9] A typical starting point would be 80:20 Hexane:Ethanol +

0.1% TFA.
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Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Expected Outcome: A racemic standard will show two well-resolved peaks of equal area. An

enantiomerically pure or enriched sample will show one major peak and, potentially, a small

peak for the other enantiomer. The enantiomeric excess (% ee) can be calculated from the

relative peak areas.

Conclusion: A Self-Validating Analytical Dossier
The structural analysis of 1-Boc-3-fluoro-3-azetidineacetic acid is a process of accumulating

corroborating evidence. The definitive assignment relies on the seamless integration of multiple

analytical techniques. The high-resolution mass confirms the elemental formula, IR identifies

the expected functional groups, and detailed 1D and 2D NMR experiments elucidate the

precise atomic connectivity and bonding environment, with characteristic C-F couplings

providing a definitive structural signature. Finally, chromatographic methods confirm the

sample's chemical and, most importantly, enantiomeric purity. Following this comprehensive

guide ensures a robust and trustworthy characterization, providing the solid analytical

foundation required for advancing a compound in the drug development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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